6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1251699-22-5
VCID: VC7490382
InChI: InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3
SMILES: CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F
Molecular Formula: C21H19ClF2N2O3S
Molecular Weight: 452.9

6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

CAS No.: 1251699-22-5

Cat. No.: VC7490382

Molecular Formula: C21H19ClF2N2O3S

Molecular Weight: 452.9

* For research use only. Not for human or veterinary use.

6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione - 1251699-22-5

Specification

CAS No. 1251699-22-5
Molecular Formula C21H19ClF2N2O3S
Molecular Weight 452.9
IUPAC Name [6-chloro-4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C21H19ClF2N2O3S/c1-13-4-6-25(7-5-13)21(27)20-12-26(17-10-15(23)9-16(24)11-17)18-8-14(22)2-3-19(18)30(20,28)29/h2-3,8-13H,4-7H2,1H3
Standard InChI Key QCOOIMYBYSBOBK-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC(=C4)F)F

Introduction

1. Introduction to the Compound

The compound "6-chloro-4-(3,5-difluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione" is a synthetic organic molecule that belongs to the benzothiazine family. This class of compounds often exhibits diverse biological activities due to their unique structural framework, which includes a benzothiazine core fused with additional functional groups.

2. Structural Features

The compound's structure can be broken down into several key components:

  • Benzothiazine Core: The 1λ⁶,4-benzothiazine moiety forms the backbone of the molecule. Benzothiazines are known for their sulfur-containing heterocyclic structure.

  • Chlorine Substitution: The presence of a chlorine atom at position 6 enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

  • Difluorophenyl Group: The 3,5-difluorophenyl substitution contributes to electronic properties and potential interactions with hydrophobic pockets of enzymes or receptors.

  • Piperidine Carbonyl Substitution: The 4-methylpiperidine group adds steric bulk and basicity, which may improve solubility or receptor binding.

3. Potential Applications

Compounds with similar structures have been studied for various applications:

  • Pharmacological Activity:

    • Benzothiazines are often investigated for anti-inflammatory, analgesic, and antimicrobial properties.

    • The difluorophenyl group suggests potential activity in modulating enzyme or receptor interactions due to its electron-withdrawing properties.

  • Drug Development:

    • The piperidine moiety is commonly found in drug candidates due to its role in improving pharmacokinetics and bioavailability.

  • Chemical Research:

    • The compound's unique combination of functional groups makes it a candidate for studying structure-activity relationships (SAR).

4. Synthesis and Characterization

While specific synthetic pathways for this compound are not provided in the results, general methods for synthesizing benzothiazines include:

  • Cyclization Reactions: Starting from substituted anilines and thiocarbonyl derivatives.

  • Functional Group Modifications: Introducing halogens (e.g., chlorine) or fluorinated phenyl groups through electrophilic aromatic substitution or coupling reactions.

Characterization techniques typically used include:

TechniquePurpose
NMR SpectroscopyIdentifying chemical shifts of protons and carbons in functional groups.
Mass SpectrometryDetermining molecular weight and fragmentation patterns.
X-ray CrystallographyConfirming molecular geometry and bond lengths.
IR SpectroscopyIdentifying specific functional groups through characteristic vibrations.

5. Limitations and Future Research

While this compound's structure suggests promising applications, further research is needed to:

  • Establish its biological activity through in vitro and in vivo assays.

  • Investigate its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Explore potential toxicological effects.

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